molecular formula C11H6N4 B14284101 Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile CAS No. 120879-79-0

Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile

Cat. No.: B14284101
CAS No.: 120879-79-0
M. Wt: 194.19 g/mol
InChI Key: UKFNRPAEPZWYCG-UHFFFAOYSA-N
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Description

Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile is an organic compound characterized by its unique structure, which includes a hepta-triene backbone with four cyano groups attached at the terminal carbons. This compound is of interest due to its conjugated system, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile typically involves the reaction of hepta-1,3,5-triene with tetracyanoethylene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The purification process may include additional steps such as recrystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce primary amines.

Scientific Research Applications

Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile involves its interaction with various molecular targets. The conjugated system allows it to participate in electron transfer reactions, which can affect biological pathways. The cyano groups can also interact with nucleophiles, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptatriene: Similar in structure but lacks the cyano groups.

    Hepta-1,3,5-triene: The parent compound without the cyano groups.

    Azulene: Contains a fused ring system with similar conjugation.

Uniqueness

Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile is unique due to the presence of four cyano groups, which significantly alter its chemical reactivity and physical properties compared to similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

120879-79-0

Molecular Formula

C11H6N4

Molecular Weight

194.19 g/mol

IUPAC Name

hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile

InChI

InChI=1S/C11H6N4/c12-6-10(7-13)4-2-1-3-5-11(8-14)9-15/h1-5,10H

InChI Key

UKFNRPAEPZWYCG-UHFFFAOYSA-N

Canonical SMILES

C(=CC=C(C#N)C#N)C=CC(C#N)C#N

Origin of Product

United States

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